2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile
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Overview
Description
GS-441524 is a nucleoside analogue antiviral drug developed by Gilead Sciences. It is the main plasma metabolite of the antiviral prodrug remdesivir and has a half-life of around 24 hours in human patients . GS-441524 has shown effectiveness against various viruses, including feline coronavirus strains responsible for feline infectious peritonitis, a lethal systemic disease affecting domestic cats .
Preparation Methods
The preparation of GS-441524 involves several synthetic routes and reaction conditions. One method includes using pyrrole [2, 1-F] [1, 2, 4] triazine-4-amine and D-ribose as raw materials. The process involves hydroxyl protecting group loading reaction, cyanation reaction, and hydroxyl protecting group removing reaction to obtain GS-441524 . This synthetic route is short, with a high total yield, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
GS-441524 undergoes various chemical reactions, including phosphorylation. It is phosphorylated three times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating their replication . The compound is phosphorylated by nucleoside kinases, likely adenosine kinase, and then by nucleoside-diphosphate kinase to the active nucleotide triphosphate form . Common reagents and conditions used in these reactions include nucleoside kinases and nucleoside-diphosphate kinase .
Scientific Research Applications
GS-441524 has a wide range of scientific research applications. It has been studied for its effectiveness against COVID-19, with some researchers arguing that it may be superior to remdesivir for treating this disease . GS-441524 has also been used in the treatment of feline infectious peritonitis, showing high efficacy in reducing clinical signs, prolonging survival, and achieving remission in some cases . Additionally, GS-441524 has been investigated for its potential use in treating Ebola virus infections .
Mechanism of Action
The mechanism of action of GS-441524 involves its phosphorylation to form the active nucleoside triphosphate. This active form is incorporated into the genome of virions, disrupting viral RNA replication by competing with endogenous nucleoside triphosphates for incorporation into nascent viral RNA transcripts and triggering delayed chain termination of RNA-dependent RNA polymerase . The molecular targets include replicase polyprotein 1ab and RNA-directed RNA polymerase .
Comparison with Similar Compounds
GS-441524 is similar to other nucleoside analogues, such as remdesivir, obeldesivir, and deuremidevir . Remdesivir is a prodrug of GS-441524 and has been used to treat multiple RNA virus infections . Obeldesivir and deuremidevir are other prodrugs that have shown effectiveness against various viruses . GS-441524 is unique due to its ease of synthesis, lower kidney and hepatotoxicity, and potential for oral delivery .
Properties
Molecular Formula |
C33H31N5O4 |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
(2R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C33H31N5O4/c34-22-33(29-17-16-27-32(35)36-23-37-38(27)29)31(41-20-26-14-8-3-9-15-26)30(40-19-25-12-6-2-7-13-25)28(42-33)21-39-18-24-10-4-1-5-11-24/h1-17,23,28,30-31H,18-21H2,(H2,35,36,37)/t28?,30?,31?,33-/m0/s1 |
InChI Key |
PJXBLWLWNWGFJO-JQEGSFOSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COCC2C(C([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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